molecular formula C8H10N4O B3356980 9-propan-2-yl-3H-purin-6-one CAS No. 6972-84-5

9-propan-2-yl-3H-purin-6-one

Cat. No.: B3356980
CAS No.: 6972-84-5
M. Wt: 178.19 g/mol
InChI Key: GHLNFLBYBAMEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Propan-2-yl-3H-purin-6-one is a heterocyclic compound that belongs to the purine family. It is characterized by a purine ring system substituted with a propan-2-yl group at the 9-position. This compound is of significant interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-propan-2-yl-3H-purin-6-one typically involves the alkylation of a purine derivative. One common method is the reaction of 6-chloropurine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Propan-2-yl-3H-purin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the 6-position of the purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced purine derivatives.

    Substitution: Various alkylated purine derivatives depending on the substituent used.

Scientific Research Applications

9-Propan-2-yl-3H-purin-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its antiviral and anticancer properties. It has shown activity against certain viruses and cancer cell lines.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-propan-2-yl-3H-purin-6-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting processes like DNA replication and transcription. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Caffeine: A stimulant that is also a purine derivative.

Uniqueness

9-Propan-2-yl-3H-purin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike adenine and guanine, which are primarily involved in genetic material, this compound is studied for its potential therapeutic applications. Its structural similarity to caffeine also suggests possible stimulant effects, although this requires further investigation.

Properties

IUPAC Name

9-propan-2-yl-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-5(2)12-4-11-6-7(12)9-3-10-8(6)13/h3-5H,1-2H3,(H,9,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLNFLBYBAMEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1N=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289603
Record name 9-propan-2-yl-3H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6972-84-5
Record name NSC62320
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-propan-2-yl-3H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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